molecular formula C8H9ClO B1626405 1-Chloro-2-methoxy-3-methylbenzene CAS No. 3438-15-1

1-Chloro-2-methoxy-3-methylbenzene

Cat. No.: B1626405
CAS No.: 3438-15-1
M. Wt: 156.61 g/mol
InChI Key: SFPLEZVLRMSLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-methoxy-3-methylbenzene (m-anisole) using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound often involves similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, separation techniques such as distillation are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Nucleophilic Aromatic Substitution: The presence of the chlorine atom makes it susceptible to nucleophilic attack, leading to substitution reactions with nucleophiles like amines or alkoxides.

Common Reagents and Conditions:

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: Using fuming sulfuric acid.

    Halogenation: Using halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed:

    Nitration: 1-Chloro-2-methoxy-3-methyl-4-nitrobenzene.

    Sulfonation: 1-Chloro-2-methoxy-3-methyl-4-sulfonic acid.

    Halogenation: 1-Chloro-2-methoxy-3-methyl-4-bromobenzene.

Scientific Research Applications

1-Chloro-2-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

    Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methoxy-3-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The chlorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the meta position relative to the methoxy group. This regioselectivity is crucial in the synthesis of specific derivatives.

Comparison with Similar Compounds

    1-Chloro-2-methylbenzene (o-Chlorotoluene): Similar structure but lacks the methoxy group.

    1-Chloro-3-methoxybenzene (m-Chloroanisole): Similar structure but with different substitution pattern.

    1-Chloro-4-methoxybenzene (p-Chloroanisole): Similar structure but with para substitution.

Uniqueness: 1-Chloro-2-methoxy-3-methylbenzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and applications. The presence of both chlorine and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-chloro-2-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPLEZVLRMSLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540690
Record name 1-Chloro-2-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3438-15-1
Record name 1-Chloro-2-methoxy-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3438-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-6-methyl-phenol (12.00 g, 84.20 mmol) was mixed with MeI (10.50 mL, 0.17 mol) and K2CO3 (17.40 g, 0.13 mol) in acetone in acetone and the resulting reaction mixture was refluxed for 14 hours. The reaction mixture was cooled to room temperature, and then concentrated. The residue was diluted with Et2O. The resulting solution was washed with H2O (3×150 mL) and brine (1×200 mL), then dried over MgSO4 and concentrated. Purification by column chromatography using hex:EtOAc (4:1) as the eluant afforded the title compound.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-methoxy-3-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-methoxy-3-methylbenzene
Reactant of Route 3
1-Chloro-2-methoxy-3-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-2-methoxy-3-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-2-methoxy-3-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-methoxy-3-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.